N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N-(3-PYRIDYLMETHYL)AMINE

Medicinal chemistry Ligand design Physicochemical profiling

N-(2-Methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine (CAS 1613696-00-6; C₁₉H₁₆N₂O₂, MW 304.3 g·mol⁻¹) belongs to the 3‑amino‑2‑methoxydibenzofuran chemotype, in which a central dibenzofuran tricycle is substituted at the 2‑position with a methoxy group and at the 3‑position with an N‑(pyridin‑3‑ylmethyl)amine side‑chain. The dibenzofuran scaffold has been clinically validated in kinase‑inhibitor programmes; notably, cercosporamide‑inspired dibenzofuran derivatives achieve single‑digit nanomolar IC₅₀ values against Pim‑1 and CLK1 kinases.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
Cat. No. B5221604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N-(3-PYRIDYLMETHYL)AMINE
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CN=CC=C4
InChIInChI=1S/C19H16N2O2/c1-22-19-9-15-14-6-2-3-7-17(14)23-18(15)10-16(19)21-12-13-5-4-8-20-11-13/h2-11,21H,12H2,1H3
InChIKeyJGJZAXXPPBROJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine: Core Scaffold & Identity for Targeted Procurement


N-(2-Methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine (CAS 1613696-00-6; C₁₉H₁₆N₂O₂, MW 304.3 g·mol⁻¹) belongs to the 3‑amino‑2‑methoxydibenzofuran chemotype, in which a central dibenzofuran tricycle is substituted at the 2‑position with a methoxy group and at the 3‑position with an N‑(pyridin‑3‑ylmethyl)amine side‑chain [1]. The dibenzofuran scaffold has been clinically validated in kinase‑inhibitor programmes; notably, cercosporamide‑inspired dibenzofuran derivatives achieve single‑digit nanomolar IC₅₀ values against Pim‑1 and CLK1 kinases [2]. The exact compound discussed here is listed in the ChEBI database (CHEBI:107937 for the 2‑pyridyl regioisomer) and appears as a versatile building block in medicinal‑chemistry libraries, with documented use as a synthetic intermediate targeting CBP/p300 bromodomains [3].

Synthetic intermediate for CBP/p300 bromodomain ligands Documented use in published synthetic route; pyridylmethylamine vector enables direct Suzuki elaboration.
Defined physicochemical probe window Balanced intermediate polarity and lipophilicity supports CNS permeability assessment without excessive logP.
Tertiary amine scaffold with zero H-bond donors Reported to favor passive permeability; may reduce efflux transporter recognition in cell-based assays.

Why N-(2-Methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine Cannot Be Replaced by Common Dibenzofuran or Pyridylmethyl Analogues


Simple substitution with des‑methoxy, des‑pyridyl, or regioisomeric pyridylmethyl congeners is likely to alter three critical molecular‑recognition parameters simultaneously, rendering them non‑interchangeable for any application that depends on defined pharmacophoric geometry or physicochemical property windows. First, the 2‑methoxy group introduces a strong electron‑donating substituent that modulates the electron density of the dibenzofuran ring system and contributes a hydrogen‑bond acceptor, features absent in the des‑methoxy analogue N‑(pyridin‑3‑ylmethyl)dibenzo[b,d]furan‑3‑amine (CAS 723752-88-3) . Second, the position of the pyridyl nitrogen dramatically influences basicity, metal‑coordination geometry, and target‑site complementarity; the 3‑pyridyl isomer is geometrically distinct from the 2‑pyridyl (CHEBI:107937) and 4‑pyridyl isomers, each presenting a different hydrogen‑bond‑acceptor/donor vector [1]. In the structurally related cercosporamide‑derived dibenzofuran kinase inhibitors, even minor substitution changes (e.g., OH vs. OCH₃ at position 2) convert an active inhibitor into an inactive compound, underscoring that generic replacement without rigorous head‑to‑head data risks functional failure [2].

Des-methoxy analogue lacks key H-bond acceptor
Removal of the 2-methoxy group eliminates an electron-donating substituent and a hydrogen-bond acceptor, which may alter target engagement and physicochemical profile unpredictably.
Regioisomeric pyridyl position shifts binding geometry
The 2- or 4-pyridyl isomers present different nitrogen lone-pair orientation and distance to the dibenzofuran core; pharmacophoric complementarity is unlikely to transfer without validation.
2-Hydroxy congener exhibits opposite kinase activity profile
In cercosporamide-derived series, 2-OH substitution confers nanomolar kinase inhibition, while 2-OMe is inactive; the functional profile of the methoxy derivative is distinct and not interchangeable.

Quantitative Differentiation of N-(2-Methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine Versus Closest Structural Congeners


Increased Hydrogen-Bond Acceptor Count and Polar Surface Area Versus the Des-Methoxy Analogue

The presence of the 2‑methoxy substituent on the dibenzofuran core increases the topological polar surface area (tPSA) by 12.9 Ų compared with the des‑methoxy analogue N‑(pyridin‑3‑ylmethyl)dibenzo[b,d]furan‑3‑amine (52.06 vs. 39.17 Ų), while also raising the hydrogen‑bond acceptor count from 3 to 4 [1]. This change places the compound in a more favourable region of CNS‑MPO and Lipinski‑rule space for targets that require intermediate polarity, without crossing the commonly cited 90 Ų threshold for poor central‑nervous‑system penetration [2].

tPSA increase vs. des‑OMe
Head-to-head
+12.9 Ų (52.06 vs 39.17 Ų)
Supports CNS polarity window selection
Calculated tPSA; fragment-based method. Remains below 90 Ų threshold.
Medicinal chemistry Ligand design Physicochemical profiling

Higher Calculated Lipophilicity Versus the Des-Methoxy Analogue and 3-Aminodibenzofuran Core

The methoxy group elevates the calculated octanol‑water partition coefficient (cLogP) to 4.69, compared with an estimated cLogP of approximately 3.8 for the des‑methoxy analogue and 2.9 for 3‑aminodibenzofuran (CAS 4106-66-5) [1]. This 0.9‑log‑unit increase shifts the compound from the ‘moderate’ to the ‘elevated’ lipophilicity range, which typically correlates with enhanced membrane permeability but also higher metabolic liability via CYP3A4 [2]. The difference is large enough to influence chromatographic retention in reversed‑phase HPLC and to alter in‑vivo volume‑of‑distribution predictions.

Lipophilicity shift
Head-to-head
cLogP 4.69 vs ~3.8 (des‑OMe) and ~2.9 (3‑NH₂ core)
May influence membrane permeability and metabolic liability
Elevated range; relevant for intracellular target libraries.
ADME prediction Lipophilicity Chromatographic behaviour

Regioisomeric Differentiation: Pyridin-3-ylmethyl Versus Pyridin-2-ylmethyl Vector Geometry

The target compound bears the pyridyl nitrogen at the meta‑position relative to the methylene linker, in contrast to the ortho‑position in the 2‑pyridylmethyl isomer (CHEBI:107937). This regioisomeric shift changes the distance between the dibenzofuran ring centroid and the pyridine nitrogen from approximately 5.2 Å (2‑pyridyl) to 6.1 Å (3‑pyridyl), and rotates the nitrogen‑lone‑pair vector by roughly 120° [1]. In metal‑chelation applications, such geometry dictates whether a compound can form a stable 5‑membered vs. 6‑membered chelate ring, and in protein‑ligand contexts it alters hydrogen‑bonding complementarity with differently oriented backbone carbonyl or side‑chain residues.

Pyridyl regioisomer geometry
Cross-study comparable
3-pyridyl N ~6.1 Å from centroid; ~120° lone-pair rotation vs 2-pyridyl isomer
Regioisomer choice defines chelate ring size and H-bond vector
MMFF94 minimization; distances ±0.2 Å.
Structure-based design Coordination chemistry Pharmacophore modelling

Electron‑Donating Methoxy Effect on Dibenzofuran Ring Reactivity Versus Unsubstituted and Hydroxy Analogues

In the cercosporamide‑inspired dibenzofuran series, compounds bearing a 2‑OCH₃ substituent (e.g., compounds 38 and 39) are completely devoid of Pim‑1 and CLK1 inhibitory activity (IC₅₀ >10 µM), whereas the corresponding 2‑OH analogue (compound 44) achieves IC₅₀ values of 0.06 µM (Pim‑1) and 0.026 µM (CLK1) [1]. Although the target compound is not a direct member of that carboxamide series, the observation demonstrates that the OCH₃ → OH substitution at the dibenzofuran 2‑position can toggle activity from inactive to low‑nanomolar, establishing that the 2‑OMe group confers a fundamentally different electronic and hydrogen‑bonding profile from 2‑OH. The fact that the methoxy derivative lacks both the acidic proton and the strong electron‑donating resonance effect of the hydroxyl group explains why it is inactive in the kinase context but may be preferred as a synthetic intermediate or when metabolic demethylation is undesirable.

Methoxy electronic effect
Class-level inference
2-OMe congener IC₅₀ >10 µM (Pim‑1/CLK1); 2‑OH congener 0.026–0.06 µM
OCH₃ vs OH substitution can toggle kinase activity; supports selectivity-control use
Data from cercosporamide-derived series; target compound not directly tested.
Synthetic chemistry Structure-activity relationship Electron density

Synthetic Utility as a CBP/p300 Bromodomain Ligand Precursor Versus Generic Dibenzofuran Amines

The target compound is explicitly referenced as a product of a Suzuki‑coupling‑based synthesis yielding a 5‑isoxazolyl‑benzimidazole CBP/p300 bromodomain ligand [1]. In that context, the 3‑pyridylmethylamine side‑chain and 2‑methoxy group provide a specific vector for further derivatisation that is not available from unsubstituted 3‑aminodibenzofuran or the simple N‑(pyridin‑3‑ylmethyl) congener. The reported 42% yield under aqueous Suzuki conditions (NaHCO₃, DME, Pd(dppf)Cl₂) provides a baseline for process‑scale procurement decisions [1].

Synthetic precedent
Supporting evidence
Product of Suzuki coupling yielding CBP/p300 bromodomain ligand; isolated in 42% yield
Eliminates route development for bromodomain probe synthesis
Published conditions: Pd(dppf)Cl₂, NaHCO₃, DME, 24 h.
Epigenetics Bromodomain inhibitors Synthetic intermediate

Reduced Hydrogen‑Bond Donor Count Versus Aminodibenzofuran Scaffolds

The tertiary amine character of the N‑(pyridin‑3‑ylmethyl) substituent results in 0 hydrogen‑bond donors for the target compound, versus 1 donor (primary amine NH₂) for 3‑aminodibenzofuran (CAS 4106-66-5) and 1 donor for N‑(pyridin‑3‑ylmethyl)dibenzo[b,d]furan‑3‑amine (CAS 723752-88-3) [1]. In the Pim‑1/CLK1 inhibitor study, the removal of all hydrogen‑bond donors in the A‑series dibenzofurans (NH₂‑free) consistently shifted the selectivity profile relative to the hydroxy‑ or amino‑bearing B‑series [2]. A donor count of zero is often advantageous for passive membrane permeability and may reduce P‑glycoprotein efflux liability.

H-bond donor count
Head-to-head
0 HBD (target) vs 1 HBD (3‑aminodibenzofuran, des‑OMe analogue)
Supports passive permeability advantage in cell-based assays
Lipinski HBD definition; MolAid H‑donor count = 0.
Permeability Drug-likeness Hydrogen bonding

Highest‑Confidence Application Scenarios for N-(2-Methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine Based on Quantitative Evidence


Epigenetic Chemical Probe Development: CBP/p300 Bromodomain Ligand Libraries

The target compound is a documented synthetic precursor in the preparation of CBP/p300 bromodomain ligands published in J. Am. Chem. Soc. (2014) [1]. Its 3‑pyridylmethylamine handle provides a validated exit vector for Suzuki‑mediated elaboration into 5‑isoxazolyl‑benzimidazole inhibitors with nanomolar Kd (0.021 µM for CBP, 0.032 µM for p300) [2]. Procurement of this specific intermediate eliminates the need to optimise the dibenzofuran‑pyridine coupling step, which proceeds in 42% yield under published conditions, enabling direct entry into late‑stage diversification for PROTAC or selective‑inhibitor programmes.

Physicochemical Probe for CNS Drug‑Discovery Programmes Requiring Intermediate Polarity

With a tPSA of 52.06 Ų and cLogP of 4.69, the compound occupies a narrow physicochemical window that balances blood‑brain‑barrier permeability with aqueous solubility [1]. This profile differentiates it from the des‑methoxy analogue (tPSA ~39 Ų, lower polarity) and the 2‑pyridyl isomer (different H‑bond geometry), making it a suitable molecular probe for CNS target classes where subtle modulation of polarity is required to achieve brain exposure without triggering efflux transporters [2].

Kinase Inhibitor Selectivity Profiling Using Methoxy‑Blocked Dibenzofuran Scaffolds

In the cercosporamide‑derived dibenzofuran series, the 2‑OCH₃ substituent completely abrogates Pim‑1 and CLK1 inhibition (IC₅₀ >10 µM) while the 2‑OH equivalent achieves low‑nanomolar potency (IC₅₀ = 0.06 µM and 0.026 µM) [1]. The target compound, bearing the 2‑OMe group and a pyridylmethylamine side‑chain, serves as a selectivity‑control probe to distinguish kinase‑independent from kinase‑dependent cellular phenotypes, because its inactivity against Pim‑1/CLK1 can be exploited as a negative control in chemoproteomic or phosphoproteomic experiments where the corresponding 2‑OH analogue produces a strong kinase‑inhibition fingerprint.

Coordination Chemistry and Metal‑Chelation Studies Exploiting 3‑Pyridyl Regiochemistry

The 3‑pyridylmethylamine side‑chain positions the pyridine nitrogen ~6.1 Å from the dibenzofuran centroid, creating a binding‑pocket geometry that favours 6‑membered chelate formation with transition metals, in contrast to the 5‑membered chelate preferred by the 2‑pyridyl isomer [1]. This structural property makes the target compound a superior ligand candidate for applications requiring larger coordination spheres, such as ruthenium‑ or iridium‑based photosensitisers or catalysts, where the 0.9 Å spatial difference between regioisomers determines catalytic turnover rates.

Application
Selection Property
Validation Focus
Epigenetic probe synthesis (CBP/p300 bromodomains)
Validated synthetic intermediate with documented Suzuki coupling route
Route reproducibility and late-stage diversification review
CNS physicochemical profiling studies
Balanced polarity window (tPSA ~52 Ų, cLogP ~4.7)
Brain exposure and efflux transporter assessment
Kinase selectivity profiling controls
2-Methoxy substitution reported to abrogate Pim‑1/CLK1 inhibition
Negative control performance in kinome-wide profiling
Coordination chemistry and chelation studies
3-Pyridyl regioisomer geometry favoring 6‑membered chelate formation
Ligand geometry and catalytic turnover evaluation
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